

Unveiling the Molecular Architecture of Mal-AMCHC-N-Propargylamide: A Technical Guide

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Compound of Interest

Compound Name: **Mal-AMCHC-N-Propargylamide**

Cat. No.: **B3075897**

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This technical document provides a detailed structural analysis of **Mal-AMCHC-N-Propargylamide**, a heterobifunctional crosslinker integral to the fields of bioconjugation and antibody-drug conjugate (ADC) development. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this reagent's molecular framework.

Mal-AMCHC-N-Propargylamide is a molecule with the systematic IUPAC name *trans*-4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(prop-2-yn-1-yl)cyclohexane-1-carboxamide[1]. Its structure is characterized by three key functional components: a maleimide group, a *trans*-aminomethylcyclohexanecarboxylic acid (AMCHC) linker, and a terminal propargylamide group. This unique combination of functionalities allows for a two-step conjugation strategy, making it a valuable tool in creating complex biomolecular architectures.

Core Structural Components

The molecule is composed of three distinct moieties, each with a specific role in bioconjugation reactions:

- Maleimide Group: This moiety contains a reactive α,β -unsaturated carbonyl system. It is specifically employed for its ability to undergo a Michael addition reaction with sulphhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This reaction is

highly selective and proceeds efficiently under mild, physiological conditions, forming a stable thioether bond.

- **trans-Aminomethylcyclohexanecarboxylic Acid (AMCHC) Linker:** This saturated carbocyclic linker provides a rigid and defined spacing between the two terminal functional groups. The "trans" configuration of the substituents on the cyclohexane ring imparts a specific spatial orientation, which can be critical in optimizing the binding and activity of the final conjugate. The linker enhances the stability of the maleimide group and improves the overall solubility of the molecule.
- **Propargylamide Group:** This terminal functional group contains an alkyne. The alkyne is a key component for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. This allows for the highly efficient and specific conjugation to molecules bearing an azide functional group.

The connectivity of these components is as follows: The maleimide group is attached to the aminomethyl substituent of the AMCHC linker. The carboxylic acid of the AMCHC linker is converted to an amide via a bond with a propargylamine molecule.

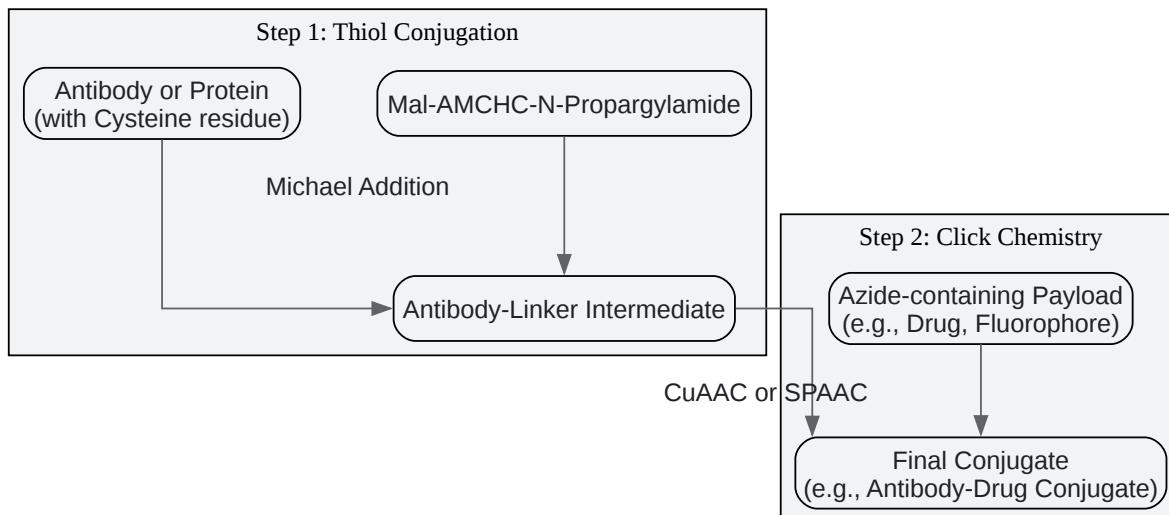
Physicochemical Properties

A summary of the key physicochemical properties of **Mal-AMCHC-N-Propargylamide** is presented in the table below.

Property	Value	Reference
CAS Number	2027476-42-0	[1] [2]
Molecular Formula	C15H18N2O3	[2]
Molecular Weight	274.3 g/mol	[2]
SMILES	O=C([C@H]1CC--INVALID-LINK--CN2C(C=CC2=O)=O)NCC#C	[2]

Experimental Applications and Workflow

Mal-AMCHC-N-Propargylamide is primarily utilized as a crosslinking agent in the synthesis of antibody-drug conjugates and other targeted therapeutic and diagnostic agents[1][3][4]. The experimental workflow for its use typically involves a two-step conjugation process.



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